molecular formula C10H2F16N2 B1390806 3-Perfluorohexyl-5-trifluoromethyl-pyrazole CAS No. 1240309-75-4

3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Cat. No.: B1390806
CAS No.: 1240309-75-4
M. Wt: 454.11 g/mol
InChI Key: UBYJCLQWBVLKJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a perfluoroalkyl ketone . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the highly fluorinated compounds involved .

Chemical Reactions Analysis

Types of Reactions

3-Perfluorohexyl-5-trifluoromethyl-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of fluorine atoms with the nucleophile used .

Scientific Research Applications

3-Perfluorohexyl-5-trifluoromethyl-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This can lead to alterations in membrane fluidity and protein function, which are critical in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Perfluorooctyl-5-trifluoromethyl-pyrazole
  • 3-Perfluorobutyl-5-trifluoromethyl-pyrazole
  • 3-Perfluorohexyl-5-difluoromethyl-pyrazole

Uniqueness

3-Perfluorohexyl-5-trifluoromethyl-pyrazole is unique due to its specific combination of perfluorohexyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to degradation, which are not as pronounced in similar compounds .

Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F16N2/c11-4(12,2-1-3(28-27-2)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJCLQWBVLKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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